molecular formula C23H26N2O3 B10984639 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide

Cat. No.: B10984639
M. Wt: 378.5 g/mol
InChI Key: VHNPIPQRJPPYKK-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes a methoxyphenyl group, a tetrahydropyran ring, and an indole carboxamide moiety, making it a subject of interest for researchers exploring novel chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Indole Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The indole ring can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of catalysts.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the development of new therapeutic agents.

Medicine

The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties. Research in this area could lead to the discovery of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to Receptors: The compound may interact with specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction Modulation: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-indole-5-carboxamide: Lacks the methyl group on the indole ring.

    N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide: Has the carboxamide group at the 3-position of the indole ring.

Uniqueness

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored functionalities.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C23H26N2O3/c1-25-12-9-17-15-18(3-8-21(17)25)22(26)24-16-23(10-13-28-14-11-23)19-4-6-20(27-2)7-5-19/h3-9,12,15H,10-11,13-14,16H2,1-2H3,(H,24,26)

InChI Key

VHNPIPQRJPPYKK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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